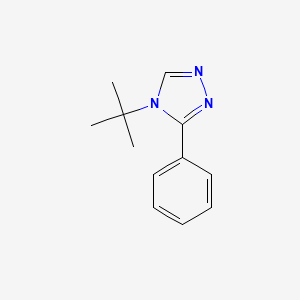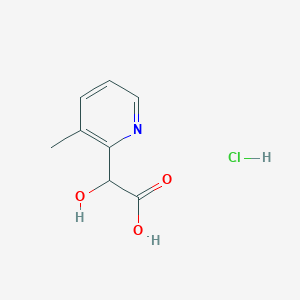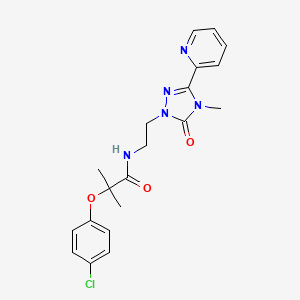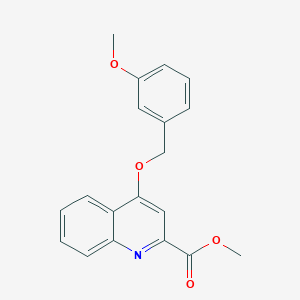
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is likely a derivative of pyrazole, which is a basic aromatic ring and one of the isomers of diazole . Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives are generally synthesized through the reaction of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions due to the presence of the pyrazole ring .科学的研究の応用
MPEH has been studied for its potential applications in various scientific fields. In medicinal chemistry, MPEH has been investigated as a possible drug candidate due to its ability to interact with certain enzymes and receptors in the body. In addition, MPEH has been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage, catalysis, and sensing.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
Compounds with similar structures have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
実験室実験の利点と制限
MPEH has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, and it has a high yield. In addition, MPEH has been shown to have a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of MPEH is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are a number of future directions for research involving MPEH. One area of interest is the development of MPEH as a drug candidate for the treatment of various diseases. Another area of interest is the use of MPEH as a ligand in metal-organic frameworks, which could have applications in a variety of fields. Additionally, further research is needed to fully understand the mechanism of action of MPEH and its potential biochemical and physiological effects.
合成法
The synthesis of MPEH involves a reaction between 3-methyl-1H-pyrazole and ethylene oxide in the presence of hydrochloric acid. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps. The yield of the reaction is typically high, and the resulting product is a white crystalline powder that is stable under normal conditions.
Safety and Hazards
特性
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6-2-3-8(7-6)4-5-9;/h2-3,9H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJFSPBWXNRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241139-90-0 |
Source


|
| Record name | 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-N-[(4-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2791369.png)

![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)
![Propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2791376.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2791378.png)
![4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2791379.png)
![(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2791382.png)



